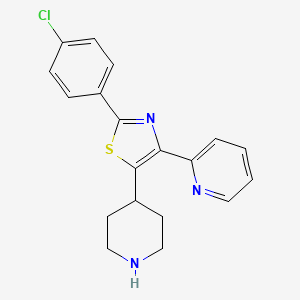
2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring, a piperidine ring, and a chlorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Piperidine Ring: The piperidine ring can be attached via a nucleophilic substitution reaction using a piperidine derivative.
Chlorophenyl Group Introduction: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares the chlorophenyl group and exhibits similar biological activities.
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Another compound with a chlorophenyl group, known for its anticancer properties.
Thiazole Derivatives: Various thiazole derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-(4-Chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole is unique due to its specific combination of structural features, which confer distinct biological activities and potential applications. Its ability to interact with multiple biological targets makes it a versatile compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C19H18ClN3S |
|---|---|
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5-piperidin-4-yl-4-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C19H18ClN3S/c20-15-6-4-14(5-7-15)19-23-17(16-3-1-2-10-22-16)18(24-19)13-8-11-21-12-9-13/h1-7,10,13,21H,8-9,11-12H2 |
InChI-Schlüssel |
XQJGYHLZFGONHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=C(N=C(S2)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


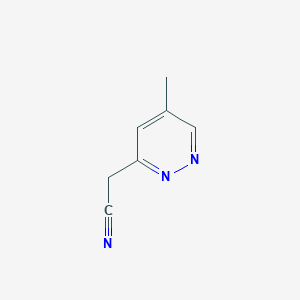
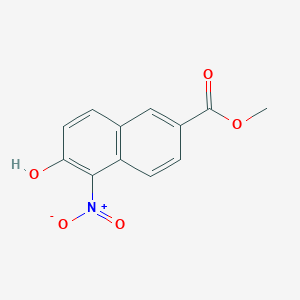
![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)

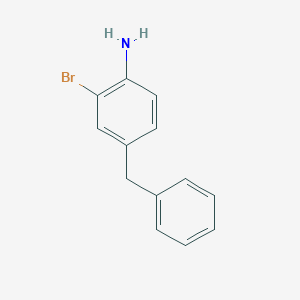

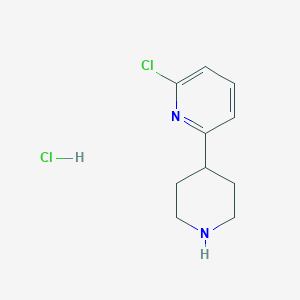

![2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one](/img/structure/B13894654.png)
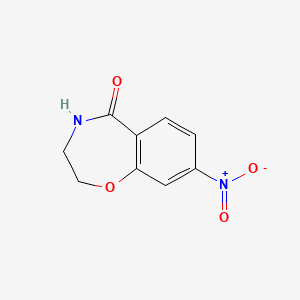

![2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile](/img/structure/B13894676.png)

